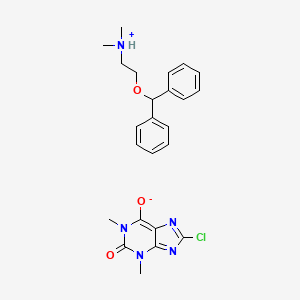
Fluotracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluotracen, also known as SKF-28,175, is a tricyclic compound with both antidepressant and antipsychotic properties. It is structurally related to other tricyclic compounds such as amoxapine, loxapine, and trimipramine. Fluotracen was developed with the aim of treating both depression and psychosis, conditions that often co-occur, particularly in patients with schizophrenia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for Fluotracen are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fluotracen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Fluotracen kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Fluotracen in seine reduzierten Formen umwandeln, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Chinonen führen, während Reduktion verschiedene reduzierte Formen von Fluotracen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Als tricyclische Verbindung dient Fluotracen als Modell zur Untersuchung der Struktur-Aktivitäts-Beziehungen tricyclischer Antidepressiva und Antipsychotika.
Biologie: Die Auswirkungen von Fluotracen auf Neurotransmittersysteme machen es zu einem wertvollen Instrument zur Untersuchung der Mechanismen von Depression und Psychose.
Medizin: Obwohl nicht vermarktet, deuten die dualen antidepressiven und antipsychotischen Eigenschaften von Fluotracen auf mögliche therapeutische Anwendungen bei der Behandlung von komorbider Depression und Psychose hin.
Industrie: Die einzigartige chemische Struktur von Fluotracen kann die Entwicklung neuer Verbindungen mit ähnlichen pharmakologischen Profilen inspirieren
5. Wirkmechanismus
Fluotracen entfaltet seine Wirkung hauptsächlich durch die Blockade von Gamma-Aminobuttersäure-(GABA)-Rezeptoren. Durch die Hemmung dieser Rezeptoren moduliert Fluotracen die Neurotransmitteraktivität im Gehirn, was zu seinen antidepressiven und antipsychotischen Wirkungen führt. Diese duale Aktivität ist besonders vorteilhaft bei der Behandlung von Erkrankungen, bei denen sowohl Depression als auch Psychose vorhanden sind .
Wirkmechanismus
Fluotracen is similar to other tricyclic compounds such as:
- Amoxapine
- Loxapine
- Trimipramine
Uniqueness: What sets Fluotracen apart is its dual activity as both an antidepressant and antipsychotic. This makes it particularly valuable in treating conditions where both types of symptoms are present, such as in schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Fluotracen ähnelt anderen tricyclischen Verbindungen wie:
- Amoxapin
- Loxapin
- Trimipramin
Einzigartigkeit: Was Fluotracen auszeichnet, ist seine duale Aktivität als Antidepressivum und Antipsychotikum. Dies macht es besonders wertvoll bei der Behandlung von Erkrankungen, bei denen beide Arten von Symptomen vorhanden sind, wie z. B. bei Schizophrenie .
Liste ähnlicher Verbindungen:
- Amoxapin
- Loxapin
- Trimipramin
- Chlorprothixen
- Clomacran
- Clopipazan
- Sulforidazin
- Thioproperazin
- cis-Thiothixen
Eigenschaften
Molekularformel |
C21H24F3N |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3 |
InChI-Schlüssel |
JTAJFHGSVCEPKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Synonyme |
9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine fluotracen fluotracen hydrochloride, (cis-(+-))-isomer SK and F 28175 SK and F-28175 SKF 28175 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


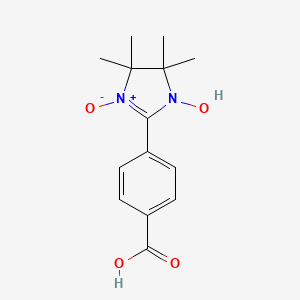

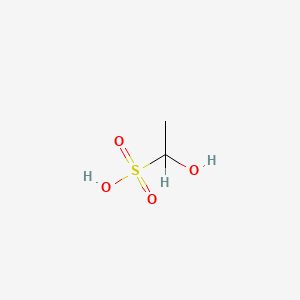
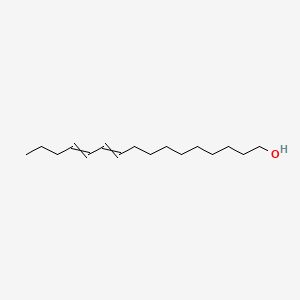
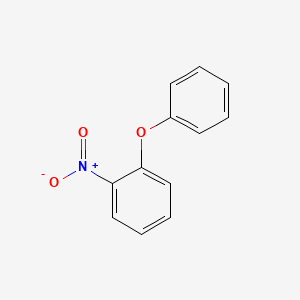
![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)
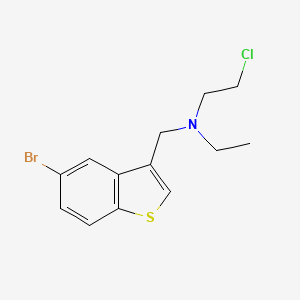

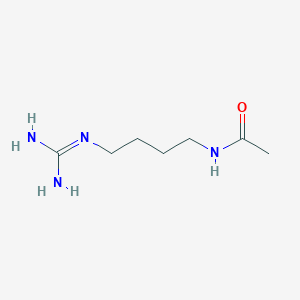
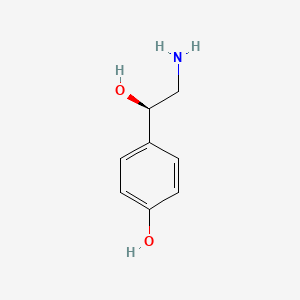
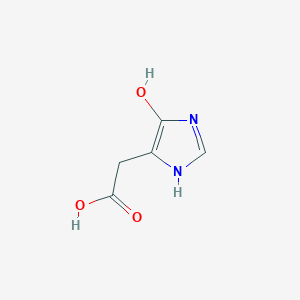

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
